Cas no 24480-45-3 (Bryonolic acid)
Bryonolic acid Chemical and Physical Properties
Names and Identifiers
-
- 26-Norolean-8-en-29-oicacid, 3-hydroxy-13-methyl-, (3b,13a,14b,20b)-
- Bryonolic acid
- 3-Hydroxy-8-multifloren-29-oic acid
- [ "3-Hydroxy-8-multifloren-29-oic acid" ]
- BIO-ACTIVE BA
- SCHEMBL1404433
- (2S,4aS,6aS,8aR,10S,12aS,14aS,14bR)-10-hydroxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-2-carboxylic acid
- 26-NOROLEAN-8-EN-29-OIC ACID, 3-HYDROXY-13-METHYL-, (3.BETA.,13.ALPHA.,14.BETA.,20.BETA.)-
- NS00120397
- BRYONOLIC ACID [INCI]
- (2s,4as,6as,8ar,10s,12as,14as,14br)-10-hydroxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,2,3,4,4a,5,6,6a,7,8,8a,9,10,11,12,12a,13,14,14a,14b-icosahydropicene-2-carboxylic acid
- D:C-FRIEDOOLEAN-8-EN-29-OIC ACID, 3-HYDROXY-, (3.BETA.,20.BETA.)-
- AKOS032948610
- CS-0023599
- 20-epi-Bryonolic acid
- 24480-45-3
- D:C-Friedoolean-8-en-29-oic acid, 3-hydroxy-, (3beta,20beta)-
- E88943
- DTXSID301021375
- J7YR6A878I
- HY-N2965
- Q27134339
- UNII-J7YR6A878I
- CHEBI:65846
- 3beta-Hydroxy-D-C-friedoolean-8-en-29-oic acid
- (2S-(2alpha,4aalpha,6aalpha,8abeta,10alpha,12aalpha,14abeta,14balpha))-1,2,3,4,4a,5,6,6a,7,8,8a,9,10,11,12,12a,13,14,14a,14b-Eicosahydro-10-hydroxy-2,4a,6a,9,9,12a,14a-heptamethyl-2-picenecarboxylic acid
- ((2R,3R,4R)-3-(benzoyloxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methyl?benzoate
- D:C-Friedoolean-8-en-29-oic acid, 3beta-hydroxy-
- 2-PICENECARBOXYLIC ACID, 1,2,3,4,4A,5,6,6A,7,8,8A,9,10,11,12,12A,13,14,14A,14B-EICOSAHYDRO-10-HYDROXY-2,4A,6A,9,9,12A,14A-HEPTAMETHYL-, (2S,4AS,6AS,8AR,10S,12AS,14AS,14BR)-
- (2S-(2.ALPHA.,4A.ALPHA.,6A.ALPHA.,8A.BETA.,10.ALPHA.,12A.ALPHA.,14A.BETA.,14B.ALPHA.))-1,2,3,4,4A,5,6,6A,7,8,8A,9,10,11,12,12A,13,14,14A,14B-EICOSAHYDRO-10-HYDROXY-2,4A,6A,9,9,12A,14A-HEPTAMETHYL-2-PICENECARBOXYLIC ACID
- 10-hydroxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-2-carboxylic acid
- B0005-176162
- NSC660308
- 10-Hydroxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,2,3,4,4a,5,6,6a,7,8,8a,9,10,11,12,12a,13,14,14a,14b-icosahydro-2-picenecarboxylic acid
- 20-Epibryonolic acid
-
- Inchi: 1S/C30H48O3/c1-25(2)21-9-8-20-19(28(21,5)12-11-23(25)31)10-13-30(7)22-18-27(4,24(32)33)15-14-26(22,3)16-17-29(20,30)6/h21-23,31H,8-18H2,1-7H3,(H,32,33)/t21-,22+,23-,26+,27-,28+,29+,30-/m0/s1
- InChI Key: BHVJSLPLFOAMEV-UHIFYLTQSA-N
- SMILES: O[C@H]1CC[C@@]2(C)[C@@H](CCC3=C2CC[C@@]2(C)[C@@H]4C[C@](C(=O)O)(C)CC[C@]4(C)CC[C@@]23C)C1(C)C
Computed Properties
- Exact Mass: 456.36000
- Monoisotopic Mass: 456.36034539g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 33
- Rotatable Bond Count: 1
- Complexity: 902
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 8
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.2
- Topological Polar Surface Area: 57.5Ų
Experimental Properties
- Color/Form: Powder
- PSA: 57.53000
- LogP: 7.37770
Bryonolic acid Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
Bryonolic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N2965-1mg |
Bryonolic acid |
24480-45-3 | 1mg |
¥2400 | 2024-05-22 | ||
| MedChemExpress | HY-N2965-5mg |
Bryonolic acid |
24480-45-3 | 5mg |
¥6000 | 2024-05-22 | ||
| TargetMol Chemicals | T19882-5mg |
Bryonolic acid |
24480-45-3 | 99.93% | 5mg |
¥ 4980 | 2024-07-20 | |
| ChemScence | CS-0023599-1mg |
Bryonolic acid |
24480-45-3 | 1mg |
$320.0 | 2022-04-27 | ||
| ChemScence | CS-0023599-5mg |
Bryonolic acid |
24480-45-3 | 5mg |
$800.0 | 2022-04-27 | ||
| CHENG DOU PU SI SHENG WU KE JI GU FEN Co., Ltd. | PS2650-10mg |
Bryonolic Acid |
24480-45-3 | 98.0%(HPLC) | 10mg |
¥ 3600.0000 | 2023-09-21 | |
| CHENG DOU PU SI SHENG WU KE JI GU FEN Co., Ltd. | PS2650-0010 |
Bryonolic Acid |
24480-45-3 | 98.0%(HPLC) | 10mg |
3600.00 | 2023-03-22 | |
| TargetMol Chemicals | T19882-5 mg |
Bryonolic acid |
24480-45-3 | 98% | 5mg |
¥ 3,230 | 2023-07-11 | |
| TargetMol Chemicals | T19882-1 mL * 10 mM (in DMSO) |
Bryonolic acid |
24480-45-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3330 | 2023-09-15 | |
| A2B Chem LLC | AF65819-5mg |
Bryonolic acid |
24480-45-3 | ≥98% | 5mg |
$610.00 | 2024-04-20 |
Bryonolic acid Suppliers
Bryonolic acid Related Literature
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Karen C. Morrison,Paul J. Hergenrother Nat. Prod. Rep. 2014 31 6
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2. Bryocoumaric acid, a new triterpene from Bryonia dioicaPeter J. Hylands,El-Sayed S. Mansour,Moosa T. Oskoui J. Chem. Soc. Perkin Trans. 1 1980 2933
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3. Karounidiol [D:C-friedo-oleana-7,9(11)-diene-3α,29-diol] and its 3-o-benzoate: novel pentacyclic triterpenes from Trichosanthes kirilowii. X-Ray molecular structure of karounidiol diacetateToshihiro Akihisa,Toshitake Tamura,Taro Matsumoto,Drake S. Eggleston,W. C. M. C. Kokke,Naoto Shimizu J. Chem. Soc. Perkin Trans. 1 1988 439
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Lin Wang,WenCheng Zhao,Fei Leng,JinYing Ge,ZhiGao Bu,Yi Zhang,Ping Liu Mol. BioSyst. 2011 7 1926
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Yu Li,Shihao Cheng,Yun Tian,Yanan Zhang,Yu Zhao Nat. Prod. Rep. 2022 39 1970
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Cyclic alcohols and derivatives
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Alcohols and polyols Cyclic alcohols and derivatives
- Natural Products and Extracts Plant Extracts Plant based Cogniauxia podolaena
Additional information on Bryonolic acid
Bryonolic Acid (CAS No. 24480-45-3): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry
Bryonolic acid (CAS No. 24480-45-3) is a naturally occurring triterpenoid compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This compound is primarily isolated from the roots and rhizomes of the plant Bryonia dioica, commonly known as white bryony, which is native to Europe and parts of Asia. The chemical structure of bryonolic acid is characterized by a pentacyclic triterpenoid skeleton, which contributes to its unique pharmacological properties.
The molecular formula of bryonolic acid is C30H48O3, and its molecular weight is 456.71 g/mol. The compound exhibits a high degree of structural complexity, with multiple chiral centers and functional groups that contribute to its biological activity. Recent studies have focused on elucidating the specific mechanisms by which bryonolic acid exerts its effects, providing valuable insights into its potential therapeutic applications.
In terms of physical properties, bryonolic acid is a white crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol, methanol, and dichloromethane. This solubility profile makes it amenable to various chemical manipulations and formulations, which is advantageous for both research and pharmaceutical development.
The biological activities of bryonolic acid have been extensively studied, with a particular focus on its anti-inflammatory, antiviral, and anticancer properties. One of the key mechanisms by which bryonolic acid exerts its anti-inflammatory effects is through the inhibition of nuclear factor-kappa B (NF-κB) activation. NF-κB is a critical transcription factor involved in the regulation of inflammatory responses, and its inhibition can lead to reduced production of pro-inflammatory cytokines such as TNF-α and IL-6.
In addition to its anti-inflammatory properties, bryonolic acid has shown promising antiviral activity against several viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Studies have demonstrated that bryonolic acid can inhibit viral replication by interfering with viral entry into host cells or by blocking viral gene expression. These findings suggest that bryonolic acid may have potential as a novel antiviral agent.
The anticancer properties of bryonolic acid have also been extensively investigated. Research has shown that bryonolic acid can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism by which bryonolic acid induces apoptosis involves the activation of caspase-dependent pathways and the modulation of cell cycle regulatory proteins such as p53 and cyclin D1.
Beyond its direct biological activities, bryonolic acid has also been explored for its potential as a lead compound for drug development. Synthetic analogs of bryonolic acid have been designed to enhance specific pharmacological properties or to improve bioavailability and pharmacokinetic profiles. These efforts have led to the identification of several promising derivatives with enhanced therapeutic potential.
In conclusion, bryonolic acid (CAS No. 24480-45-3) is a multifaceted triterpenoid compound with a wide range of biological activities. Its anti-inflammatory, antiviral, and anticancer properties make it a valuable candidate for further research and potential therapeutic applications. Ongoing studies continue to unravel the complex mechanisms underlying these activities, paving the way for the development of novel drugs based on this intriguing natural product.
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